Vardenafil is a potent inhibitor of phosphodiesterase 5 (PDE5; IC50s = 0.2-1.2 nM) and PDE6 (IC50 = 2 nM). It is selective for PDE5 and PDE6 over PDE1 and PDE11 (IC50s = 230 and 130 nM, respectively). Vardenafil (4 mg/kg per day for three weeks) improves erectile function in a rat model of acute arteriogenic erectile dysfunction by increasing intracavernous pressure and mean arterial pressure, and this effect persists for at least two weeks following the end of treatment. Chronic vardenafil administration at a dose of 2 mg/kg for five weeks in subordinate mice reduces the latency to mount and increases the frequency of mounting behavior. Formulations containing vardenafil have been used in the treatment of erectile dysfunction. Vardenafil, also known as BAY 38-9456, is a PDE5 inhibitor used for treating erectile dysfunction. Vardenafil (VAR) is synthetic, highly selective, and potent inhibitor of phosphodiesterase-5 which competitively inhibits cyclic guanosine monophosphate (cGMP) hydrolysis and thus increases cGMP levels. It is clinically approved for treatment of erectile dysfunction in men, including diabetic and postprostatectomy patients.
Synthesis Analysis
Several methods for synthesizing Vardenafil hydrochloride trihydrate are reported in the literature. One common approach involves a multi-step synthesis starting from commercially available starting materials. [] This process typically involves forming key intermediates, followed by purification and conversion to the desired salt form. Another approach focuses on optimizing the isolation and crystallization of Vardenafil hydrochloride trihydrate from aqueous solutions. [] This method utilizes pH adjustment with acids or bases to control the solubility of Vardenafil salts, leading to the formation of the desired trihydrate form.
Molecular Structure Analysis
Vardenafil hydrochloride trihydrate crystallizes in the monoclinic space group C2/c. [] The crystal structure reveals a planar conformation of the fused ring system and the phenyl ring, stabilized by two intramolecular hydrogen bonds. [] The crystal lattice features hydrophilic layers composed of chloride ions, water molecules, and positively charged nitrogen atoms from the Vardenafil cation, interspersed between stacks of the aromatic ring systems. [] Extensive hydrogen bonding networks, involving water molecules, chloride ions, and various hydrogen bond donors and acceptors on the Vardenafil molecule, contribute significantly to the crystal stability. []
Chemical Reactions Analysis
Chemical Formula: C23H32N6O4S · HCl · 3H2O []
Molecular Weight: 579.1 g/mol []
Mechanism of Action
Although outside the scope of this analysis, it's important to note that Vardenafil hydrochloride trihydrate is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). [, , ]
Physical and Chemical Properties Analysis
Appearance: White to off-white crystalline powder []
Solubility: Soluble in water []
Applications
Pharmaceutical Analysis: Development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) for determining the purity of Vardenafil hydrochloride trihydrate in bulk drug substances and pharmaceutical formulations. []
Drug Discovery: Synthesis of Vardenafil hydrochloride trihydrate and its related substances to investigate structure-activity relationships, optimize pharmacological properties, and develop new drug candidates. []
Formulation Development: Optimizing drug delivery systems for Vardenafil hydrochloride trihydrate, such as orodispersible tablets [] and fast-dissolving formulations, [, ] to enhance bioavailability and patient compliance.
Crystallography Studies: The well-defined crystal structure of Vardenafil hydrochloride trihydrate makes it a suitable model compound for studying crystal packing, hydrogen bonding interactions, and polymorphism in pharmaceutical solids. []
Related Compounds
This section details related compounds of vardenafil hydrochloride trihydrate, an erectile dysfunction drug that inhibits phosphodiesterase type 5 (PDE5). [, ] These related compounds provide insights into the structure-activity relationships and potential impurities associated with vardenafil.
Vardenafil
Compound Description: Vardenafil is the free base form of vardenafil hydrochloride trihydrate. As a benzenesulfonamide derivative, it also acts as a PDE5 inhibitor with vasodilatory activity. [] Vardenafil selectively inhibits PDE5, preventing the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle of the corpus cavernosum and corpus spongiosum of the penis. [] This inhibition leads to prolonged muscle relaxation, vasodilation, and increased blood flow to the corpus cavernosum, resulting in enhanced and prolonged penile erection. []
Relevance: Vardenafil is the parent compound of vardenafil hydrochloride trihydrate, differing only by the presence of hydrochloric acid and water molecules in the latter. Both compounds share the same core structure and exhibit similar PDE5 inhibitory activity. Vardenafil hydrochloride trihydrate is the preferred form for pharmaceutical use due to its enhanced solubility and stability. [, , , ]
Vardenafil Dimer
Compound Description: Vardenafil dimer is a related compound identified as an impurity during the synthesis of vardenafil hydrochloride trihydrate. [] Its structure consists of two vardenafil molecules linked together.
Relevance: The presence of vardenafil dimer as an impurity highlights the potential for dimerization during vardenafil hydrochloride trihydrate synthesis. [] Understanding the formation and control of this impurity is crucial for ensuring the purity and safety of the final drug product.
Vardenafil N-oxide
Compound Description: Vardenafil N-oxide is another related compound identified as an impurity during the synthesis of vardenafil hydrochloride trihydrate. [] This compound forms through the oxidation of a nitrogen atom within the vardenafil structure.
Relevance: Similar to vardenafil dimer, the presence of vardenafil N-oxide emphasizes the susceptibility of vardenafil hydrochloride trihydrate to oxidation during manufacturing. [] Controlling oxidation conditions is essential to minimize the formation of this impurity.
Vardenafil Glycene
Compound Description: Vardenafil glycene, also identified as an impurity during vardenafil hydrochloride trihydrate synthesis, [] likely arises from a reaction with glycine, a common amino acid.
Relevance: The presence of vardenafil glycene suggests potential interactions between vardenafil hydrochloride trihydrate and excipients or other compounds during formulation or storage. [] Careful selection of excipients and appropriate storage conditions can help prevent the formation of this impurity.
Vardenafil Oxopiperazine
Compound Description: Vardenafil oxopiperazine is a related compound and a synthetic impurity found during the production of vardenafil hydrochloride trihydrate. []
Relevance: This compound likely forms through a side reaction involving the piperazine ring present in vardenafil hydrochloride trihydrate. [] Monitoring and optimizing the synthetic route can help minimize the formation of this impurity.
Vardenafil Oxoacetic Acid
Compound Description: Vardenafil oxoacetic acid is a related compound identified as an impurity during vardenafil hydrochloride trihydrate synthesis. [] It likely forms through oxidation and subsequent degradation of a side chain within the vardenafil structure.
Relevance: The presence of vardenafil oxoacetic acid highlights the potential for degradation of vardenafil hydrochloride trihydrate under certain conditions. [] Understanding the stability profile and degradation pathways of the drug is important for its proper formulation and storage.
Phenyl Vardenafil
Compound Description: Phenyl vardenafil represents a related compound and a synthetic impurity observed during the production of vardenafil hydrochloride trihydrate. []
Relevance: This impurity likely arises from incomplete reactions or side reactions during the synthesis of vardenafil hydrochloride trihydrate, emphasizing the importance of optimizing synthetic steps to ensure purity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Vardenafil is the sulfonamide resulting from formal condensation of the sulfo group of 4-ethoxy-3-(5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one-2-yl)benzenesulfonic acid and the secondary amino group of 4-ethylpiperazine. It has a role as a vasodilator agent and an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor. It is a N-alkylpiperazine, an imidazotriazine and a N-sulfonylpiperazine. Vardenafil is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) and an oral therapy for the treatment of erectile dysfunction. During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum, activating the enzyme guanylate cyclase and increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum. PDE5 inhibitors, such as vardenafil, inhibit the degradation of cGMP and allow increased blood flow into the penis, resulting in an erection.. Compared to [sildenafil] and [tadalafil], vardenafil is a more potent inhibitor of PDE5; however, its selectivity for other PDE isoforms is lower than the one detected for tadalafil. The FDA approved the use of vardenafil for the treatment of erectile dysfunction in 2003. Although other PDE5 inhibitors such as [sildenafil] and [tadalafil] have been associated with rare cases of acute liver injury, the use of vardenafil has not been linked to hepatotoxic effects. The use of vardenafil as a monotherapy for the treatment of pulmonary arterial hypertension has also been evaluated. Vardenafil is a Phosphodiesterase 5 Inhibitor. The mechanism of action of vardenafil is as a Phosphodiesterase 5 Inhibitor. Vardenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5) and is used as therapy of erectile dysfunction. Vardenafil has not been associated with serum aminotransferase elevations nor with clinically apparent liver injury. Vardenafil is a benzenesulfonamide derivative and phosphodiesterase type 5 (PDE5) inhibitor with vasodilatory activity. Vardenafil selectively inhibits PDE5, thus inhibiting the degradation of cyclic guanosine monophosphate (cGMP) found in the smooth muscle of the corpus cavernosa and corpus spongiosum of the penis. The inhibition of cGMP degradation results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, prolonging penile erection. A piperazine derivative, PHOSPHODIESTERASE 5 INHIBITOR and VASODILATOR AGENT that is used as a UROLOGICAL AGENT in the treatment of ERECTILE DYSFUNCTION.
X-14868A is a glycoside. Maduramicin is an antiprotozoal agent used in veterinary medicine as prophylaxis against coccidiosis. It is a naturally occurring compound which was first isolated from the actinomycete, Actinomadura rubra. Cygro is a natural product found in Nocardia and Actinomadura yumaensis with data available.
Xaliproden is a tetrahydropyridine that is 1,2,3,6-tetrahydropyridine which is substituted on the nitrogen by a 2-(2-naphthyl)ethyl group and at position 4 by a m-trifluoromethylphenyl group. It has a role as a serotonergic agonist. It is a tertiary amino compound, a tetrahydropyridine, a member of naphthalenes and a member of (trifluoromethyl)benzenes.
5-bromo-4-chloro-3-indolyl alpha-D-galactoside is an indolyl carbohydrate that is the alpha-D-galactoside of indoxyl in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively. It is an organobromine compound, an organochlorine compound, an indolyl carbohydrate, a D-aldohexose derivative and an alpha-D-galactoside. It is functionally related to an indoxyl.
Xaliproden hydrochloride is a member of naphthalenes. Xaliproden Hydrochloride is the hydrochloride salt of xaliproden, an orally-active, synthetic, non-peptidic 5-hydroxytryptamine (5-HT) 1A receptor agonist with neurotrophic and neuroprotective activities. Although its mechanism of action is not fully understood, xaliproden appears to either mimic the effects of neurotrophins or stimulate their synthesis, thereby stimulating neuronal cell differentiation and proliferation and inhibiting neuronal cell death. The neuroprotective effect of this agent involves the activation of MAP kinase pathways via stimulation of the 5-HT1A receptor.